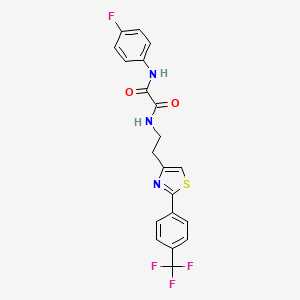

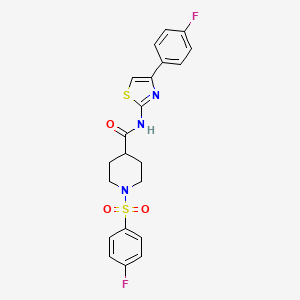

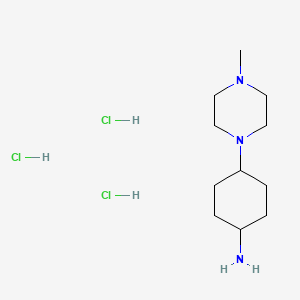

![molecular formula C9H8N2OS B2600575 2-[(1,3-Thiazol-5-yl)methoxy]pyridine CAS No. 2198439-55-1](/img/structure/B2600575.png)

2-[(1,3-Thiazol-5-yl)methoxy]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(1,3-Thiazol-5-yl)methoxy]pyridine is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Corrosion Inhibition

Thiazole based pyridine derivatives, including 2-[(1,3-Thiazol-5-yl)methoxy]pyridine, have been studied for their potential as corrosion inhibitors for mild steel in acidic conditions. The effectiveness of these compounds as inhibitors is attributed to their ability to form a protective film on the steel surface, reducing the rate of corrosion. Studies employing gravimetric, potentiodynamic polarization, and electrochemical impedance techniques have demonstrated that these inhibitors operate through both anodic and cathodic mechanisms, with a particular emphasis on anodic inhibition. The presence of the thiazole and pyridine moieties is critical for the adsorption and protective action on the metal surface (Chaitra, Mohana, & Tandon, 2016).

Coordination Chemistry and Ligand Design

The combination of thiazole and pyridine rings has been explored in the design of bidentate ligands for metal complexes. These ligands have shown utility in synthesizing novel ruthenium complexes, demonstrating the versatility of thiazole-pyridine derivatives in coordination chemistry. Such ligands can mimic the properties of more traditional ligands like 1,4-diazadienes, providing an avenue for the development of metal complexes with potential applications in catalysis and material science (Menzel et al., 2010).

Electroluminescent Materials

Thiazole and pyridine-based compounds have been investigated for their electroluminescent properties, particularly in the context of donor-acceptor-donor (D-A-D) polymers for electrochromic applications. These materials exhibit varied colors and rapid response times in electrochromic devices, making them promising candidates for use in display technologies and light-emitting diodes. The incorporation of thiazole and pyridine units into polymers has been shown to significantly influence the optical absorption properties and color change dynamics of these materials, highlighting the potential of thiazole-pyridine derivatives in advanced electronic and optoelectronic applications (Ming et al., 2015).

Fluorescent Molecules and Sensors

The structural features of thiazole-pyridine derivatives enable their application in the development of fluorescent molecules. Modifications to the thiazole-pyridine core can result in compounds with high quantum yields and tunable emission properties, making them suitable for use as fluorescent markers, sensors, and in other optical applications. The ability to control the electronic and photophysical properties through molecular design opens up possibilities for using these compounds in biological imaging, environmental sensing, and as components in optical devices (Sun et al., 2009).

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that thiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been found to influence various biochemical pathways, potentially activating or inhibiting enzymes or receptors .

Analyse Biochimique

Biochemical Properties

2-[(1,3-Thiazol-5-yl)methoxy]pyridine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, influencing their catalytic activity. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound has been shown to affect gene expression, potentially upregulating or downregulating specific genes involved in cellular metabolism and stress responses. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or enhancing their catalytic activity. This compound may also interact with DNA or RNA, influencing gene expression and protein synthesis. Additionally, this compound can modulate signal transduction pathways by binding to receptors or other signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade under others, leading to a decrease in its biological activity. Long-term exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity .

Propriétés

IUPAC Name |

5-(pyridin-2-yloxymethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-2-4-11-9(3-1)12-6-8-5-10-7-13-8/h1-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCFLHOIMLMIIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC2=CN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

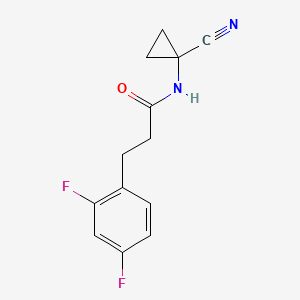

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B2600499.png)

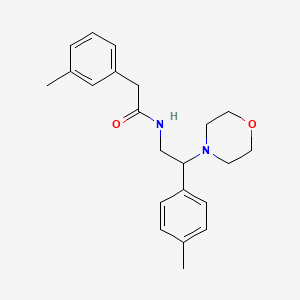

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600501.png)

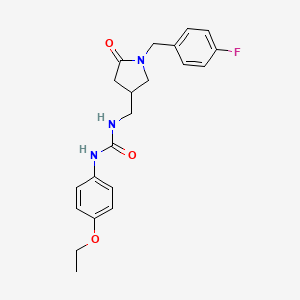

![2-fluoro-N-[3-[(2-fluorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2600502.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2600511.png)